1-溴-2-甲基丙烷-2-胺氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of brominated organic compounds can involve multiple steps and different methodologies. For instance, ortho-Bromo(propa-1,2-dien-1-yl)arenes can be synthesized from 2-bromoaryl bromides using Pd catalysis in the presence of secondary amines, leading to the formation of enamines . Similarly, 2-bromo-[1-14C]ethanamine hydrobromide is synthesized from [2-14C]ethan-1-ol-2-amine hydrochloride by reaction with HBr at elevated temperatures . These methods suggest that the synthesis of 1-Bromo-2-methylpropan-2-amine hydrobromide could potentially be achieved through similar bromination reactions and the use of appropriate catalysts or reagents.

Molecular Structure Analysis

The molecular structure of brominated compounds can be influenced by the presence of substituents and the electronic effects they impart. For example, the dissociation energy of the carbon-bromine bond in 1,2-dibromo-3-(4-substituted)-phenylpropanes is influenced by the substituents, which can stabilize the resulting radical through delocalization . This implies that the structure of 1-Bromo-2-methylpropan-2-amine hydrobromide would also be affected by the methyl group and the amine, potentially affecting its reactivity and stability.

Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions, including reductive elimination, ring-opening, and substitution. The electrochemical reduction of vicinal dibromides can lead to the formation of olefins with double-bond migration . Aziridinium salts can undergo sequential ring-opening by bromide and fluoride, leading to the synthesis of functionalized β-fluoro amines . These reactions demonstrate the reactivity of brominated compounds and suggest that 1-Bromo-2-methylpropan-2-amine hydrobromide could also participate in similar reactions, such as nucleophilic substitutions or eliminations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can vary widely. For example, 1-bromopropane shows significant dermal absorption and evaporation rates, indicating its volatility and potential for dermal exposure . The solvolytic behavior of 2-bromo-2-methylpropanamides can lead to the formation of oxazolidinones and spiro-oxazolidinones, which are hydrolyzed under acidic conditions . These findings suggest that 1-Bromo-2-methylpropan-2-amine hydrobromide would also have specific solubility, stability, and reactivity characteristics that would need to be studied in detail.

科学研究应用

CO2 捕获

- 离子液体应用:Bates 等人(2002)的一项研究证明了使用源自 1-丁基咪唑和 3-溴丙胺氢溴酸盐的离子液体来捕获 CO2。这种液体可以作为氨基甲酸盐螯合 CO2,其效率与市售胺螯合剂相当,并且具有不易挥发和不依赖水的优点。

化学合成

- 标记化合物的合成:Bach 和 Bridges(1982)开发了一种从乙胺-1-01-2-胺盐酸盐合成 2-溴-[1-14C]乙胺氢溴酸盐的方法。此过程涉及与 HBr 的反应,并实现了高收率和高纯度的产品 (Bach & Bridges, 1982)。

催化

- 铜催化的胺化:王,蔡和丁(2009)报道了在铜(I)溴化物和特定催化剂的介导下,芳基或杂芳基卤化物与氨水之间进行的铜催化的交叉偶联反应。该方法有效地生产伯芳胺或杂芳胺 (王,蔡和丁,2009)。

药理学

- 在生物系统中的分布:格雷厄姆(1964 年)对(2-溴乙基)乙基(萘-1-基甲基)胺氢溴酸盐在大鼠中的分布进行的研究发现,它拮抗了对肾上腺素的升压反应,并从胆汁和尿液中排出,而不会穿过胎盘屏障 (格雷厄姆,1964)。

有机化学

- 分子内溴胺化:霍宁和穆乔斯基(1974 年)研究了溴添加到某些化合物中,导致形成溴甲基吡咯烷和后续产物。本研究有助于理解溴胺化反应及其结果 (霍宁和穆乔斯基,1974)。

安全和危害

属性

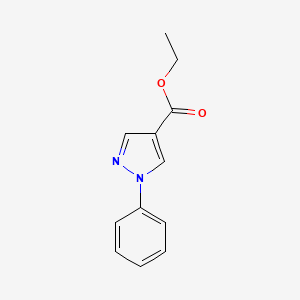

IUPAC Name |

1-bromo-2-methylpropan-2-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BrN.BrH/c1-4(2,6)3-5;/h3,6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSWNZVDRPLRSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

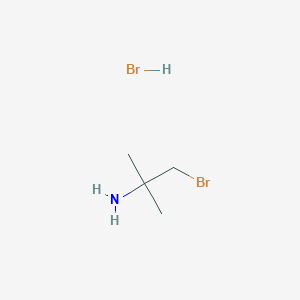

Canonical SMILES |

CC(C)(CBr)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552315 |

Source

|

| Record name | 1-Bromo-2-methylpropan-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methylpropan-2-amine hydrobromide | |

CAS RN |

13892-97-2 |

Source

|

| Record name | NSC189809 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-2-methylpropan-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)